Dihydrocarminomycin is produced primarily through microbial fermentation, particularly using strains of Streptomyces such as Streptomyces atroviolaceus and Streptomyces coeruleorubidus. These bacteria naturally produce carminomycin, which can then be chemically reduced to yield dihydrocarminomycin. This compound falls under the category of anthracycline antibiotics, which are known for their efficacy in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II .
The synthesis of dihydrocarminomycin can be accomplished through several methods:
Dihydrocarminomycin possesses a complex molecular structure typical of anthracycline compounds. Its molecular formula is , with a molecular weight of approximately 495.44 g/mol. The structure includes multiple functional groups such as hydroxyl (-OH) and amino (-NH₂) groups, which contribute to its biological activity.
Dihydrocarminomycin participates in several chemical reactions:
The mechanism of action for dihydrocarminomycin primarily involves:
Dihydrocarminomycin has significant applications across various fields:
The terminal steps of dihydrocarminomycin biosynthesis involve highly specialized cytochrome P-450 monooxygenases. DoxA (or its homolog DnrP) catalyzes the stereospecific hydroxylation at C-13 of the aglycone precursor, yielding carminomycin as an immediate precursor [4] [7]. This enzymatic reaction requires molecular oxygen and NADPH as a cofactor, demonstrating strict regioselectivity for the C-13 position. Crucially, in vitro studies with purified DoxA from Streptomyces sp. C5 confirmed its inability to modify aglycone substrates (e.g., carminomycinone), underscoring its dependency on glycosylated intermediates [7]. Following hydroxylation, carminomycin undergoes reduction to form dihydrocarminomycin, setting the stage for subsequent glycosylation or methylation reactions essential for bioactive anthracycline formation [4] [10].
The conversion of carminomycin to dihydrocarminomycin is mediated by NADPH-dependent ketoreductases, which reduce the C-13 ketone group to a secondary alcohol [6] [10]. This reduction is a critical metabolic branch point:
Table 2: Key Enzymes in Dihydrocarminomycin Formation
Enzyme | Function | Substrate Specificity | Inhibitors |
---|---|---|---|
Cytochrome P-450 DoxA | C-13 hydroxylation of aglycone | Glycosylated anthracyclinones | S-adenosyl-L-homocysteine |
Carminomycin ketoreductase | Reduction of C-13 ketone to alcohol | Carminomycin | Not characterized |
Carminomycin 4-O-methyltransferase (DnrK) | C-4 methylation | Dihydrocarminomycin > Carminomycin | S-adenosyl-L-homocysteine |
Strategic genetic disruptions in Streptomyces strains have proven instrumental in accumulating dihydrocarminomycin by blocking downstream modifications. Stable mutants of S. peucetius defective in dnrS (encoding a glycosyltransferase) or doxA (encoding a P-450 monooxygenase) exhibit significant dihydrocarminomycin accumulation due to interrupted glycosylation or hydroxylation steps [10]. For example:
Genome-scale metabolic models and CRISPR-Cas9-mediated gene editing have further optimized these strains. For instance, overexpression of the dnrU gene (a putative ketoreductase) in S. peucetius increased dihydrocarminomycin yields by 2.3-fold by augmenting the reductive conversion of carminomycin [6] [8]. Additionally, in silico flux balance analysis identified cofactor engineering (e.g., NADPH regeneration) as a leverage point for enhancing reductive steps in anthracycline biosynthesis [6].
Table 3: Engineered Mutants of Streptomyces for Dihydrocarminomycin Overproduction
Mutant Strain | Genetic Modification | Accumulated Intermediate(s) | Yield Enhancement |
---|---|---|---|
SPDHC (S. peucetius) | doxA knockout | 13-Dihydrocarminomycin | 8.5-fold vs. wild-type |
SPAK (S. peucetius) | dnrE disruption | Aklaviketone, Dihydrocarminomycin | 3.2-fold vs. wild-type |
GerSM1 (Streptomyces sp.) | Deletion of gerB, gerN, gerMI (sugar biosynthesis) | Novel glycosylated derivatives | Not quantified |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: